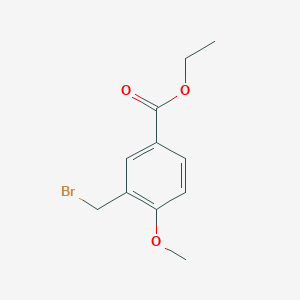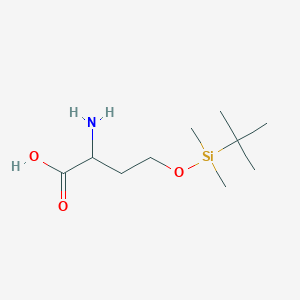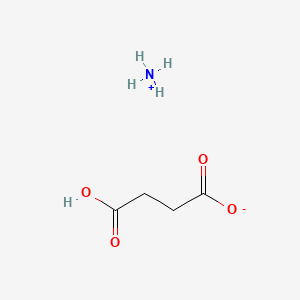
1-Tosylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosylazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a carboxylic acid group at the second position of the azetidine ring. The molecular formula of this compound is C11H13NO4S, and it has a molecular weight of 255.29 g/mol .
Métodos De Preparación
The synthesis of 1-Tosylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the azetidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Tosylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tosylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Tosylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, azetidine-2-carboxylic acid, a related compound, is known to mimic the amino acid proline and can be incorporated into proteins, leading to misfolded proteins and cellular stress . The specific molecular targets and pathways for this compound are still under investigation.
Comparación Con Compuestos Similares
1-Tosylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A proline analogue that affects protein folding.
N-tosylazetidine: A related compound with similar structural features but lacking the carboxylic acid group.
Azetidine derivatives: Various azetidine derivatives with different substituents on the ring, which exhibit unique reactivity and applications.
The uniqueness of this compound lies in its combination of the tosyl group and carboxylic acid group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDMOEFYSSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
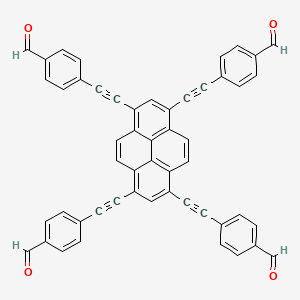

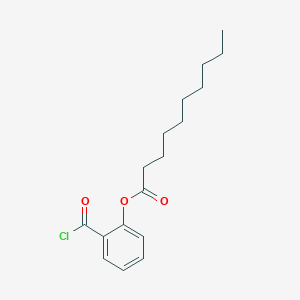

![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)

